molecular formula C11H16N2O B1681335 Tocainide CAS No. 41708-72-9

Tocainide

Cat. No.: B1681335
CAS No.: 41708-72-9
M. Wt: 192.26 g/mol
InChI Key: BUJAGSGYPOAWEI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tocainide primarily targets the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, including the heart.

Mode of Action

This compound acts by binding preferentially to the inactive state of the sodium channels . This binding limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of this compound are mediated through its effects on sodium channels in Purkinje fibers , specialized cells in the heart that play a key role in coordinating its contractions.

Biochemical Pathways

This compound, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance . This action decreases the excitability of myocardial cells, thereby reducing the likelihood of abnormal heart rhythms. In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .

Pharmacokinetics

This compound exhibits high oral bioavailability, approaching 100% . It undergoes minimal first-pass metabolism and is present as two enantiomers, with the R isomer being three times more potent than the S isomer . The plasma half-life of this compound generally lasts for 11.5-15.5 hours . In the blood, this compound is 10-20% protein-bound . The volume of distribution is 2.8-3.2 L/kg , and 31-45% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of seizure activity and the treatment of ventricular arrhythmias . By blocking sodium channels, this compound decreases the excitability of myocardial cells, thereby stabilizing the heart rhythm .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of this compound. Rifampicin, an antibiotic, increases the conversion of this compound into its main metabolite, this compound carbamoyl ester glucuronide . This action increases the elimination rate and decreases the oral clearance of this compound . Furthermore, this compound decreases the plasma clearance of theophylline, a bronchodilator .

Biochemical Analysis

Biochemical Properties

Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue . This compound acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation .

Cellular Effects

This compound’s antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers . It binds preferentially to the inactive state of the sodium channels . This action limits the spread of seizure activity and reduces seizure propagation, thereby influencing cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting on sodium channels on the neuronal cell membrane . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .

Temporal Effects in Laboratory Settings

This compound’s oral bioavailability is almost 100% . Plasma half-life generally lasts for 11.5-15.5 hours . In the blood, this compound is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .

Dosage Effects in Animal Models

In animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue

Metabolic Pathways

This compound undergoes metabolism primarily by glucuronidation . The main metabolite is this compound carbamoyl ester glucuronide .

Transport and Distribution

Following oral administration, the bioavailability of this compound approaches 100 percent, and is unaffected by food . In the blood, this compound is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to regions in the cell where sodium channels are present, such as the neuronal cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tocainide can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tocainide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can occur at the amine or amide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

Tocainide has several scientific research applications, including:

Comparison with Similar Compounds

    Lidocaine: Tocainide is a derivative of lidocaine and shares similar antiarrhythmic properties.

    Mexiletine: Another class Ib antiarrhythmic agent with similar electrophysiological effects.

    Flecainide: A class Ic antiarrhythmic agent with different electrophysiological properties but used for similar indications.

    Encainide: Similar to flecainide, used for treating ventricular arrhythmias.

    Amiodarone: A class III antiarrhythmic agent with broader applications but higher toxicity.

Uniqueness: this compound is unique in its oral bioavailability and its ability to produce dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . Unlike lidocaine, this compound is well absorbed after oral administration and has a longer plasma half-life, making it suitable for chronic therapy .

Properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJAGSGYPOAWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35891-93-1 (mono-hydrochloride)
Record name Tocainide [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID9040766
Record name Tocainide
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Molecular Weight

192.26 g/mol
Source PubChem
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Physical Description

Solid
Record name Tocainide
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Solubility

1.60e+00 g/L
Record name Tocainide
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Mechanism of Action

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers.
Record name Tocainide
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CAS No.

41708-72-9, 53984-26-2, 76213-25-7
Record name Tocainide
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Record name Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)-
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Record name Tocainide
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Melting Point

246-266 °C, 246 - 266 °C
Record name Tocainide
Source DrugBank
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Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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